molecular formula C17H28O B8362023 (4-Decylphenyl)methanol CAS No. 7408-29-9

(4-Decylphenyl)methanol

Cat. No. B8362023
Key on ui cas rn: 7408-29-9
M. Wt: 248.4 g/mol
InChI Key: AKKYADYOXUCSIZ-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

To 69.5 ml. of 1 molar borane in tetrahydrofuran chilled in an ice bath is added dropwise over 40 minutes a solution of 17.2 g. of p-decylbenzoic acid in 150 ml. of dry tetrahydrofuran. The mixture is refluxed for 3.5 hours, chilled, 5 ml. of concentrated hydrochloric acid is added and the mixture poured onto ice. The mixture is filtered and the solid washed with water to give white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.[CH2:2]([C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].Cl>O1CCCC1>[CH2:2]([C:12]1[CH:13]=[CH:14][C:15]([CH2:16][OH:17])=[CH:19][CH:20]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 40 minutes a solution of 17.2 g
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled
ADDITION
Type
ADDITION
Details
the mixture poured onto ice
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give white crystals

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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